2-Azacyclononanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.29 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59017. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
azonan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLSUFFXJYEVHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)NCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25190-92-5 | |
| Record name | 2H-Azonin-2-one, octahydro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25190-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID60239450 | |
| Record name | 2-Azacyclononanone | |
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Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-30-8 | |
| Record name | Octahydro-2H-azonin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=935-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Azacyclononanone | |
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| Record name | Caprylolactam | |
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| Record name | 2-Azacyclononanone | |
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| Record name | 8-octanelactam | |
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Nomenclature and Chemical Classification of 2 Azacyclononanone
IUPAC Naming Conventions and Common Synonyms
The systematic name for 2-Azacyclononanone, according to the International Union of Pure and Applied Chemistry (IUPAC), is azonan-2-one . sigmaaldrich.comnih.gov This name is derived from the nine-membered heterocyclic ring system containing one nitrogen atom ("aza") and a ketone group ("one") at the second position of the ring.
Beyond its systematic IUPAC name, this compound is known by a variety of synonyms in scientific literature and commercial contexts. These alternative names often highlight its structural characteristics or its origin from 8-aminooctanoic acid. The most prevalent synonyms include Capryllactam and ω-Octalactam. chemicalbook.comcymitquimica.comsielc.com The term "Capryllactam" is frequently used, drawing a parallel to the smaller, well-known lactam, caprolactam. The designation "ω-Octalactam" indicates that it is the lactam of the omega-amino acid of octanoic acid. cymitquimica.com
A comprehensive list of its common synonyms is provided in the table below.
| Synonym | Reference |
| 1,8-OCTALACTAM | chemicalbook.com |
| 1-Aza-2-cyclononanone | |
| 1-Azacyclononan-2-one | cymitquimica.com |
| 2-Azonanone | chemicalbook.com |
| 8-Aminooctanoic acid lactam | cymitquimica.comsielc.com |
| 8-Octanelactam | chemicalbook.comcymitquimica.com |
| Aza-2-cyclononanone | cymitquimica.comscbt.com |
| Azacyclononan-2-one | cymitquimica.comsielc.com |
| Azonan-2-one | sigmaaldrich.comchemicalbook.com |
| Caprylolactam | chemicalbook.comcymitquimica.com |
| Capryllactam | chemicalbook.comcymitquimica.com |
| Cyclooctanone (B32682) lactam | cymitquimica.comsielc.com |
| Octahydro-2H-azonin-2-one | cymitquimica.comsielc.com |
| ω-Caprylolactam | cymitquimica.comscbt.com |
| ω-Octalactam | chemicalbook.comcymitquimica.com |
Classification within Medium-Sized Lactams
This compound is classified as a medium-sized lactam. Lactams are cyclic amides, and their classification is primarily based on the size of the heterocyclic ring. khanacademy.org The ring size is denoted by a Greek letter that indicates the number of carbon atoms between the carbonyl group and the nitrogen atom.
Lactams are categorized as follows:
β-lactams: 4-membered rings
γ-lactams: 5-membered rings
δ-lactams: 6-membered rings
ε-lactams: 7-membered rings
Rings larger than this, particularly those with 8 to 11 members, are often referred to as medium-sized lactams. With its nine-membered ring, this compound fits squarely into this category. The study of medium-sized rings is of significant interest in organic chemistry due to their unique conformational properties and transannular interactions.
Related Cyclic Amides and Heterocycles
This compound belongs to the broader class of cyclic amides and is structurally related to a number of other important heterocyclic compounds.
A notable related compound is Caprolactam , the lactam of 6-aminohexanoic acid. wikipedia.org Caprolactam is an ε-lactam with a seven-membered ring and is a major industrial chemical used in the production of Nylon 6. wikipedia.orgspecialchem.com While both are lactams, the difference in their ring size—nine-membered for this compound versus seven-membered for Caprolactam—leads to differences in their physical and chemical properties.
Other related cyclic amides include:
β-Lactams : These are four-membered cyclic amides that form the core structure of several important classes of antibiotics, including penicillins, cephalosporins, carbapenems, and monobactams. droracle.aiwikipedia.org The high reactivity of the strained four-membered ring is crucial to their antibacterial activity. nih.gov
2-Azetidinones : This is the systematic name for monocyclic β-lactams. mdpi.com The synthesis of these compounds is a significant area of research in medicinal chemistry. mdpi.com
The general structure of a lactam features a cyclic amide, which is an amide bond within a ring. khanacademy.org this compound is also related to other nitrogen-containing heterocycles, such as azoles and piperidines, which are common motifs in pharmaceuticals. nih.govnih.gov
The table below outlines some of the key chemical properties of this compound.
| Property | Value |
| Molecular Formula | C8H15NO |
| Molecular Weight | 141.21 g/mol nih.gov |
| Melting Point | 74-76 °C chemicalbook.com |
| Boiling Point | 151 °C at 8 mmHg guidechem.com |
| Appearance | White to pale yellow crystalline powder chemicalbook.com |
| Solubility | Soluble in methanol (B129727) chemicalbook.com |
| CAS Number | 935-30-8 chemicalbook.com |
Synthesis and Synthetic Methodologies for 2 Azacyclononanone
Historical Synthetic Routes to Medium-Ring Lactams
The creation of medium-sized rings, which typically encompass 8 to 11 atoms in the cyclic structure, has long been a formidable challenge for synthetic chemists. These difficulties are rooted in fundamental thermodynamic and kinetic principles that disfavor their formation compared to smaller or larger ring systems.
Challenges in Medium-Ring Synthesis: Enthalpic and Entropic Barriers
The synthesis of medium-ring compounds like 2-Azacyclononanone is hindered by significant enthalpic and entropic barriers. nih.govrsc.orgchinesechemsoc.org These rings are large enough that entropic losses upon cyclization are substantial, yet they are small enough to suffer from destabilizing enthalpic factors. nih.gov
Enthalpic Barriers : The primary enthalpic challenge is transannular strain, which arises from non-bonding interactions between atoms across the ring. In a nine-membered ring, hydrogen atoms attached to carbons on opposite sides of the ring are forced into close proximity, leading to repulsive van der Waals interactions. Additionally, these rings often adopt conformations that deviate from ideal bond angles (angle strain) and dihedral angles (torsional strain) to minimize these transannular interactions, further increasing their internal energy.
Entropic Barriers : From an entropic perspective, the direct cyclization of a linear precursor, such as 8-aminooctanoic acid, is an unfavorable process. A long, flexible chain has a high degree of conformational freedom. The probability of the two reactive ends of the chain—the amine and the carboxylic acid—encountering each other in the correct orientation for cyclization is low. nih.gov This results in a significant negative entropy of activation, making the ring-closing step kinetically slow.
Conventional Cyclization Strategies and Their Limitations
Historically, the most direct approach to synthesizing lactams has been the intramolecular cyclization of the corresponding ω-amino acid. wikipedia.org For this compound, this would involve the cyclization of 8-aminooctanoic acid.
However, this method is plagued by limitations directly resulting from the barriers discussed above. The slow rate of intramolecular cyclization allows competing intermolecular reactions to dominate. chinesechemsoc.org Instead of cyclizing, individual molecules of the amino acid tend to react with each other, leading to the formation of linear polyamides. To circumvent this, chemists have traditionally resorted to the high-dilution principle . By carrying out the reaction in a very large volume of solvent, the concentration of the precursor is kept extremely low. This reduces the frequency of intermolecular collisions, thereby favoring the desired intramolecular cyclization.
While effective to some extent, high-dilution techniques have significant drawbacks:
Practical Difficulties : The use of vast quantities of solvent makes the process cumbersome, expensive, and difficult to scale up for industrial production.
Waste Generation : These methods generate large volumes of solvent waste, making them environmentally unfavorable.
Contemporary Synthetic Strategies for this compound and Analogues
Given the limitations of direct cyclization, modern synthetic chemistry has largely shifted towards more sophisticated strategies that bypass the challenges of forming medium rings from linear precursors. Ring-expansion methodologies have proven particularly effective. nih.govrsc.orgacs.org
Ring-Expansion Methodologies
Ring-expansion reactions provide an elegant solution by starting with a smaller, more easily synthesized ring and inserting an atom or group to arrive at the larger target ring. This approach avoids the high-dilution conditions required for direct cyclization and is often more efficient and scalable.
The Beckmann rearrangement is a cornerstone of lactam synthesis and represents the most common and industrially significant method for producing this compound (often referred to by its common name, capryllactam). wikipedia.orgwikipedia.orgnumberanalytics.com The reaction transforms an oxime into an amide or lactam under acidic conditions. numberanalytics.com
The synthesis of this compound begins with the readily available eight-membered cyclic ketone, cyclooctanone (B32682). This ketone is first reacted with hydroxylamine (B1172632) (NH₂OH) to form cyclooctanone oxime. The oxime is then subjected to the Beckmann rearrangement using a strong acid catalyst. masterorganicchemistry.com
The mechanism proceeds as follows:
Protonation : The acid catalyst protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com
Rearrangement : A concerted rearrangement occurs where the alkyl group positioned anti (opposite) to the leaving group migrates from the carbon to the nitrogen atom. This migration triggers the departure of the water molecule and breaks the weak N-O bond. masterorganicchemistry.comyoutube.com
Intermediate Formation : This step results in the formation of a resonance-stabilized nitrilium ion intermediate.
Hydration and Tautomerization : The nitrilium ion is attacked by water, and subsequent deprotonation and tautomerization (a proton transfer from oxygen to nitrogen) yield the final, stable 9-membered lactam, this compound. masterorganicchemistry.com
Various acidic catalysts can be employed for this transformation, each with different efficiencies and reaction conditions.
Table 1: Catalysts and Conditions for Beckmann Rearrangement to Form Lactams
| Precursor | Catalyst | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|---|
| Cyclohexanone (B45756) Oxime | Sulfuric Acid | Standard industrial process | ε-Caprolactam | High | wikipedia.org |
| Cyclohexanone Oxime | Ga(OTf)₃ in CH₃CN | 40°C, 20 min | ε-Caprolactam | 92% conversion | libretexts.org |
| Cyclohexanone Oxime | HgCl₂ in CH₃CN | 80°C, 8 h | ε-Caprolactam | Good yield | libretexts.org |
| Cyclohexanone Oxime | P₂O₅ in Methanesulfonic Acid (Eaton's Reagent) | 75°C, 21 h | ε-Caprolactam | Good yield | libretexts.org |
| Cyclododecanone (B146445) Oxime | Cyanuric Chloride, ZnCl₂ | Catalytic | Laurolactam (B145868) (Nylon 12 monomer) | High | wikipedia.org |
| 4-Hydroxyacetophenone Oxime | Amberlyst 15 in Acetic Acid | Reflux, 2 h | N-(4-hydroxyphenyl)acetamide | 66.7% yield | libretexts.org |
Note: Data for the analogous cyclohexanone and cyclododecanone rearrangements are presented to illustrate typical conditions, as they are well-documented and directly comparable to the synthesis of this compound from cyclooctanone oxime.
A more intricate but powerful ring-expansion strategy involves the use of a retro-aldol reaction. wikipedia.orgmasterorganicchemistry.com This method typically begins with a bicyclic β-hydroxy ketone, which can be thought of as the product of an intramolecular aldol (B89426) reaction.
The key steps are:
Base-Catalyzed Ring Opening : Treatment with a base (e.g., an alkoxide) initiates a retro-aldol cleavage. organicchemistrytutor.com The base deprotonates the hydroxyl group, and the resulting alkoxide facilitates the cleavage of a carbon-carbon bond, opening one of the rings. youtube.com This process transforms the bicyclic system into a larger, single-ring intermediate that contains two carbonyl functionalities (typically a ketone and an aldehyde). organicchemistrytutor.com
Intramolecular Cyclization : This open-chain intermediate is now primed for a subsequent, thermodynamically favorable intramolecular aldol condensation. The base creates an enolate at a different position, which then attacks the other carbonyl group to form a new, larger, and more stable ring system. organicchemistrytutor.comyoutube.com
Photocatalytic Ring-Expansion Strategies
Oxidative Dearomatization-Ring Expansion-Rearomatization (ODRE) Sequence
Ring-Closing Metathesis
Ring-closing metathesis (RCM) is a widely utilized variation of olefin metathesis for synthesizing unsaturated rings of various sizes, from 5- to 30-membered and even larger macroheterocycles. wikipedia.orgorganic-chemistry.org The reaction involves the intramolecular metathesis of a diene, catalyzed by metal complexes, typically ruthenium-based Grubbs or Hoveyda-Grubbs catalysts, to form a cycloalkene and volatile ethylene (B1197577). wikipedia.orgnih.gov The removal of ethylene from the reaction mixture serves as a key driving force. organic-chemistry.org
RCM is a powerful tool for creating nitrogen heterocycles, which are prevalent in natural products and pharmaceuticals. wikipedia.org The synthesis of azacycloundecenes, 11-membered rings that are key intermediates for manzamine C alkaloids, has been conveniently achieved using RCM. rsc.org This demonstrates the applicability of RCM for preparing medium-to-large-sized azacycles. The synthesis of a nine-membered ring like this compound via RCM would involve the cyclization of an appropriate N-protected amino-diene precursor. The versatility and functional group tolerance of modern RCM catalysts make this a viable, albeit less direct, pathway compared to ring-expansion strategies. organic-chemistry.org
Intramolecular Amidation Reactions
Intramolecular amidation is a fundamental method for forming lactam rings. youtube.com Recent advancements have focused on achieving this transformation through selective C-H bond functionalization, which offers a more direct and atom-economical route. researchgate.net Hemoprotein-catalyzed intramolecular C-H amidation has emerged as a novel strategy for the asymmetric synthesis of β-, γ-, and δ-lactams from readily available dioxazolone reagents. researchgate.net
Engineered myoglobin (B1173299) variants have been shown to be excellent biocatalysts for this transformation, producing a range of lactams in high yields and with high enantioselectivity. researchgate.net While this enzymatic approach has been demonstrated for 4-, 5-, and 6-membered rings, the principles of intramolecular C-H amidation could potentially be extended to the synthesis of larger rings like this compound. researchgate.net Another approach involves radical-mediated intramolecular C-H amination of carboxylic acids, which can be directed to form γ-lactams, showcasing the potential of radical-based methods to facilitate intramolecular cyclization. researchgate.net
Synthesis from Cyclooctanone via Hydroxylamine-O-sulfonic Acid
A significant method for synthesizing lactams, including this compound, involves a one-step conversion from the corresponding cycloalkanone. This process circumvents the need to isolate the intermediate oxime. The reaction of a ketone with hydroxylamine-O-sulfonic acid (HOSA) can directly yield the rearranged amide or lactam product through a Beckmann rearrangement. organic-chemistry.orgorgsyn.org
The procedure has been demonstrated as a general method applicable to a variety of lactams (from C₅ to C₁₂), characterized by good yields and mild reaction conditions. orgsyn.org In a typical procedure for a similar lactam, the ketone is dissolved in formic acid and added to a mixture of hydroxylamine-O-sulfonic acid and formic acid. The mixture is then heated to induce the reaction. orgsyn.org This one-pot synthesis is operationally simple and utilizes readily available starting materials. orgsyn.org
More recent advancements have introduced catalytic systems to further improve the efficiency and mildness of this transformation. A notable example is the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) as a catalyst for the Beckmann rearrangement of ketones with HOSA. organic-chemistry.orgnih.gov This method is compatible with a wide range of functional groups and can directly produce the desired amides in good to excellent yields under mild conditions. organic-chemistry.orgnih.gov The optimized process often employs a base such as cesium hydroxide (B78521) monohydrate (CsOH·H₂O) and a solvent mixture, achieving high yields at temperatures ranging from room temperature to 70°C. organic-chemistry.org This catalyzed approach is considered more environmentally friendly as it produces water-soluble by-products and avoids harsh reagents. organic-chemistry.org
Table 1: Comparison of Synthetic Methods for Lactams from Ketones using HOSA
| Method | Catalyst/Reagent | Key Conditions | Advantages | Reference |
| One-Pot Beckmann | Hydroxylamine-O-sulfonic acid / Formic acid | Reflux | Simple, one-step process, good yields, readily available materials | orgsyn.org |
| Catalytic Beckmann | Hydroxylamine-O-sulfonic acid / Cu(OTf)₂ | Room temperature to 70°C, Base (CsOH·H₂O) | Mild conditions, high yields, excellent functional group tolerance | organic-chemistry.org |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which advocate for the reduction of waste and the use of less hazardous substances, are increasingly influencing the synthesis of industrial chemicals like lactams. jsynthchem.comnih.gov Traditional lactam production, particularly for caprolactam (the C6 analogue), is known for its significant environmental footprint, primarily due to the generation of large quantities of ammonium (B1175870) sulfate (B86663) as a byproduct from the conventional Beckmann rearrangement process that uses oleum (B3057394) or fuming sulfuric acid. chemcess.comvalcogroup-valves.comucm.es
Efforts to develop greener synthetic routes for lactams are focused on several key areas:
Catalyst Innovation : A major goal is to replace strong liquid acids with reusable solid catalysts. Research has demonstrated the success of a gas-phase Beckmann rearrangement using a silicalite-1 zeolite catalyst. researchgate.net This approach eliminates the ammonium sulfate byproduct entirely. researchgate.net Other solid acid catalysts, such as magnetically separable nanoparticles functionalized with sulfonic acid groups (e.g., Fe₃O₄@SiO₂-SO₃H), offer the advantages of high catalytic efficiency and easy recovery and reusability, reducing both environmental impact and production costs. jsynthchem.com
Atom Economy : The ideal green process maximizes the incorporation of all reactant atoms into the final product. The ammoximation of cyclohexanone, which uses hydrogen peroxide and ammonia (B1221849) with a titanium silicate (B1173343) (TS-1) catalyst to form the oxime, is a greener alternative to methods that generate inorganic salts. ucm.esresearchgate.net
Safer Reagents and Solvents : The use of hydroxylamine-O-sulfonic acid is itself an improvement over older methods, and employing catalytic systems like Cu(OTf)₂ allows the reaction to proceed under much milder and safer conditions. organic-chemistry.org The broader field of green chemistry also encourages the use of non-toxic, renewable solvents and precursors where possible. researchgate.netmdpi.com
The development of a green production technology for caprolactam, which integrates innovative catalysts and reactor engineering, has proven successful at an industrial scale, significantly reducing waste and improving nitrogen atom utilization. researchgate.net These advancements provide a clear roadmap for developing sustainable manufacturing processes for other lactams, including this compound.
Scale-Up Synthesis and Industrial Relevance
The industrial production of lactams is a large-scale enterprise, driven primarily by the demand for polyamides. wikipedia.org While this compound (Capryllactam) is the monomer for Polyamide 8 (Nylon 8), its production volume is dwarfed by that of ε-Caprolactam, the precursor to Nylon 6, for which annual global demand was estimated to be in the millions of tons. valcogroup-valves.comwikipedia.org
The primary challenge in the industrial scale-up of lactam synthesis via the Beckmann rearrangement has been the management of byproducts. valcogroup-valves.com The conventional process, which treats the oxime with fuming sulfuric acid or oleum, achieves nearly quantitative conversion but co-generates a significant amount of ammonium sulfate after neutralization with ammonia. chemcess.comvalcogroup-valves.com Minimizing or eliminating this salt byproduct has become a major focus of industrial research and development. valcogroup-valves.comwikipedia.org
The industrial relevance and viability of newer, greener technologies have been successfully demonstrated. A green caprolactam production technology, which avoids the generation of ammonium sulfate, has been scaled up to a plant with a capacity of 200,000 tons per year. researchgate.net This process not only reduces waste but also markedly lowers the required plant investment. researchgate.net Such innovations are critical for the sustainable future of chemical manufacturing. jsynthchem.com They prove that environmentally friendly processes can be economically competitive and industrially scalable, paving the way for the potential large-scale production of this compound and other specialty lactams should market demand increase.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Azacyclononanone
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-Azacyclononanone in both solution and solid states. By analyzing the interactions of atomic nuclei with an external magnetic field, NMR provides atom-specific information about chemical environments, connectivity, and dynamics.
The spectrum is expected to show several key features:
Amide Proton (N-H): A broad signal is anticipated for the amide proton, the chemical shift of which is sensitive to solvent, concentration, and temperature due to its involvement in hydrogen bonding.
α-Methylene Protons (-CH₂-CO-): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a multiplet, shifted downfield due to the electron-withdrawing effect of the carbonyl.
α'-Methylene Protons (-CH₂-NH-): The protons on the carbon adjacent to the nitrogen atom would also be shifted downfield, appearing as a multiplet.
Aliphatic Methylene (B1212753) Protons (-(CH₂)₅-): The remaining ten protons of the five methylene groups in the hydrocarbon chain would typically resonate in the more upfield region of the spectrum, likely as a complex, overlapping set of multiplets.
The coupling between adjacent non-equivalent protons (vicinal coupling) gives rise to the multiplet patterns, and the magnitude of the coupling constants (J-values) can provide information about the dihedral angles between these protons, thus offering clues to the ring's conformation. rsc.org
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles and data for analogous compounds.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| N-H | 5.0 - 8.0 | Broad singlet (br s) |
| -CH₂-CO (C3) | 2.2 - 2.6 | Multiplet (m) |
| -CH₂-NH (C9) | 3.0 - 3.4 | Multiplet (m) |
| -(CH₂)₅- (C4-C8) | 1.2 - 1.8 | Complex multiplets (m) |
The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. With eight distinct carbon atoms, eight unique signals are expected in the proton-decoupled spectrum.
Key expected signals include:
Carbonyl Carbon (C=O): The carbonyl carbon (C2) is the most deshielded and will appear at the lowest field (highest ppm value), typically in the range of 170-180 ppm. chemicalbook.comorganicchemistrydata.org
Alpha-Carbons (C3 and C9): The carbons directly bonded to the carbonyl group (C3) and the nitrogen atom (C9) will be the next most downfield signals in the aliphatic region. chemicalbook.comresearchgate.net
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound This table is illustrative and based on general principles and data for analogous compounds like poly(ε-caprolactam). researchgate.net
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 (C=O) | 175 - 180 |
| C9 (C-N) | 40 - 45 |
| C3 (C-CO) | 35 - 40 |
| C4, C5, C6, C7, C8 | 25 - 35 |
Specific studies on the librational dynamics of this compound using Deuterium (B1214612) (²H) NMR have not been reported in the surveyed literature. However, ²H NMR spectroscopy is a powerful technique for investigating molecular dynamics in solid materials. wikipedia.org By replacing specific protons with deuterium, one can probe the orientation and motion of the C-D bond vector. wikipedia.orgnih.gov
For a molecule like this compound, selective deuteration of the methylene groups would allow for the study of:
Segmental Motion: The dynamics of different parts of the nine-membered ring could be assessed.
Librational Dynamics: Small-angle oscillations (librations) of the molecule in the solid state can be characterized by analyzing the ²H NMR lineshape. wikipedia.org
Phase Transitions: Changes in molecular motion associated with temperature-dependent phase transitions could be monitored.
The technique relies on the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient, which is highly sensitive to the orientation of the C-D bond. wikipedia.org Therefore, changes in the ²H NMR spectrum as a function of temperature can be modeled to extract detailed information about the rates and amplitudes of molecular motion. researchgate.net
While specific solid-state NMR (SSNMR) studies on this compound are not available in the reviewed literature, this technique is exceptionally well-suited for determining the conformation of molecules directly in the solid state. rsc.org Unlike solution NMR, where rapid tumbling averages out many anisotropic interactions, SSNMR can measure these orientation-dependent parameters, which are rich in structural information. nih.gov
Key SSNMR approaches for conformational analysis include:
Cross-Polarization Magic-Angle Spinning (CP-MAS): This is the standard technique for obtaining high-resolution ¹³C spectra of solids. The chemical shifts observed in the solid state can differ from those in solution, reflecting the specific conformation and packing environment in the crystal lattice. researchgate.net
Dipolar Coupling Measurements: The through-space magnetic dipole-dipole interaction between nuclei is averaged to zero in solution but can be measured in SSNMR. Since this interaction is strongly dependent on the distance between nuclei (proportional to 1/r³), it can be used to determine internuclear distances and thus constrain the molecular geometry. mdpi.com
Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift of a nucleus is dependent on the orientation of the molecule with respect to the magnetic field. The analysis of this anisotropy provides information about the local electronic structure and symmetry around the nucleus, which is related to the molecular conformation. rsc.org
By combining these measurements, SSNMR can be a powerful tool to define the three-dimensional structure of this compound in its crystalline form, providing a valuable complement to X-ray diffraction data, especially for powdered or amorphous samples. rsc.orgnih.gov
X-ray Crystallography and Single Crystal Diffraction Studies
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and torsional angles, which together define the molecular conformation and how molecules pack together in the crystal.
Research has indicated that this compound can act as a ligand, forming complexes with various metal ions. It has been reported to form complexes with hydrated lanthanide trifluoroacetates in ethanol (B145695) and to react with mercury(II) acetate (B1210297) and erbium(III) nitrate (B79036) in methanol (B129727) to yield heterocyclic complexes. chemicalbook.com The related ε-caprolactam is also known to form complexes with lanthanide(III) iodomercurate(II). researchgate.net
The determination of the crystal structure of such a complex via single-crystal X-ray diffraction would involve the following:
Growing a suitable single crystal of the metal-lactam complex.
Exposing the crystal to a monochromatic X-ray beam and collecting the diffraction pattern.
Analyzing the diffraction data to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). nih.gov
Solving the phase problem to generate an electron density map of the unit cell.
Building an atomic model into the electron density map and refining it to obtain the final structure, including precise atomic coordinates, bond lengths, and angles. mdpi.com
A successful crystallographic study would unequivocally reveal the coordination geometry of the metal ion, identify which atoms of the this compound ligand are coordinating to the metal (typically the carbonyl oxygen), and detail the precise conformation of the nine-membered ring within the complex. nih.govnih.gov
Conformational Analysis of the Nine-Membered Ring in the Solid State
The nine-membered ring of this compound, also known as capryllactam, exhibits significant conformational flexibility. In the solid state, the molecule adopts a specific, low-energy conformation that is influenced by crystal packing forces and intermolecular interactions. While a detailed crystal structure for this compound is available through crystallographic databases, the general principles of its conformation can be understood by analogy with similar medium-ring compounds.
Studies on related large-ring lactones, such as the 11-membered oxacycloundecan-2-one, have shown that the solid-state structure often corresponds to one of the low-energy conformations predicted by computational methods, such as the guidechem.com conformation. nih.gov This nomenclature describes the number of bonds in segments of the ring between corner atoms. For this compound, the presence of the planar amide group (-NH-C=O) imposes significant constraints on the possible conformations of the polymethylene chain. The amide group itself typically adopts a trans configuration, as it is energetically favored over the cis form. The final solid-state conformation is a balance between minimizing torsional strain in the C-C bonds, maintaining ideal bond angles, and optimizing intermolecular interactions, particularly hydrogen bonding. chemicalbook.com
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the solid state, this compound molecules are organized in a network primarily dictated by hydrogen bonds. The secondary amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows for the formation of strong intermolecular N-H···O=C hydrogen bonds. acs.org
| Interaction Type | Donor | Acceptor | Role in Crystal Structure |
| Hydrogen Bond | N-H (Amide) | C=O (Amide) | Primary interaction defining molecular packing and stabilizing the lattice. |
| van der Waals Forces | C-H groups | C-H groups | Weaker, non-directional forces contributing to overall crystal density. |
Infrared (IR) Spectroscopy: Amide Vibrations and Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound, with the amide group giving rise to several characteristic absorption bands. These bands are sensitive to the molecule's structure and its hydrogen-bonding environment. epa.gov As a secondary amide, this compound displays a distinct pattern.
The key vibrational modes for the amide group include:
Amide A (N-H Stretch): This band appears in the region of 3370-3170 cm⁻¹ and is associated with the stretching vibration of the N-H bond. In solid-state spectra, this peak is often broadened due to hydrogen bonding.
Amide I (C=O Stretch): This is typically the most intense band in the IR spectrum of an amide and is found between 1680 and 1630 cm⁻¹. epa.govstenutz.eu It arises primarily from the C=O stretching vibration. Its exact position is sensitive to the strength of the hydrogen bonds involving the carbonyl group.
Amide II: This band, located in the 1570-1515 cm⁻¹ range, results from a combination of N-H in-plane bending and C-N stretching vibrations. stenutz.eunih.gov It is a characteristic feature of secondary amides.
The precise positions of these bands provide insight into the molecular structure and intermolecular interactions. nih.gov
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| Amide A | 3370 - 3170 | N-H Stretching |
| Amide I | 1680 - 1630 | C=O Stretching |
| Amide II | 1570 - 1515 | N-H Bending and C-N Stretching |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern, which aids in its structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a radical cation (M⁺•), which can then undergo fragmentation. nih.gov
The molecular formula of this compound is C₈H₁₅NO, corresponding to a monoisotopic mass of approximately 141.12 Da. The mass spectrum would therefore show a molecular ion peak (M⁺•) at m/z = 141.
The fragmentation of cyclic amides is influenced by the stability of the resulting fragments. Common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring-opening reactions followed by subsequent fragmentation. For this compound, a prominent fragmentation pathway involves the loss of parts of the alkyl chain. Experimental GC-MS data for this compound shows characteristic high-abundance peaks that can be used for its identification. chemicalbook.com
| m/z (Mass-to-Charge Ratio) | Relative Abundance | Possible Fragment Identity |
| 141 | Moderate | Molecular Ion [M]⁺• |
| 124 | High | [M - NH₃]⁺• or [M - OH]⁺ |
| 98 | High | Result of ring cleavage and rearrangement |
| 68 | Moderate | Smaller ring fragment |
| 55 | High | Alkyl chain fragment |
| 43 | Moderate | [C₂H₅N]⁺ or [CH₃CO]⁺ fragment |
Table data is representative based on typical fragmentation and experimental data from PubChem. chemicalbook.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
This compound contains an amide chromophore (-C(=O)N-), which is responsible for its absorption in the ultraviolet region of the electromagnetic spectrum. The UV-Vis spectrum of a lactam is characterized by two main electronic transitions.
n → π* Transition: This is a weak absorption that occurs at longer wavelengths. It involves the excitation of a non-bonding electron (from the oxygen or nitrogen atom) to an anti-bonding π* orbital of the carbonyl group.
π → π* Transition: This is a strong absorption occurring at shorter wavelengths and corresponds to the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital. sigmaaldrich.com
A study of the ultraviolet absorption spectra of various lactams provided specific data for the nine-membered ring system of this compound. The position of the absorption maximum (λmax) is dependent on the solvent, shifting in response to solvent polarity. sigmaaldrich.com The use of this compound as an internal standard in methods utilizing UV detection further confirms its UV-absorbing properties. acs.org
| Solvent | λmax for n → π* Transition (nm) | λmax for π → π* Transition (nm) |
| Cyclohexane (non-polar) | ~220-230 | 196.3 |
| Water (polar) | Not clearly resolved | 196.3 |
Data derived from a comprehensive study on lactam UV absorption. sigmaaldrich.com
Reaction Mechanisms and Reactivity of 2 Azacyclononanone
Mechanistic Studies of Ring-Opening Polymerization (ROP)
The conversion of 2-azacyclononanone to polyamide 8 can be achieved through several mechanistic routes, with anionic and cationic pathways being the most significant. The specific polymerization mechanism is determined by the type of initiator used, which in turn influences the properties of the final polymer.
Anionic Ring-Opening Polymerization (AROP) Mechanisms.researchgate.netlibretexts.org
The anionic ring-opening polymerization (AROP) of lactams is a widely utilized and commercially important method for producing polyamides. rsc.org This technique is favored for its rapid reaction rates and its ability to yield high molecular weight polymers. ibm.com The core of the AROP mechanism involves the in-situ formation of a lactamate anion, which functions as the active species driving the polymerization process. mdpi.com
The initiation phase of AROP commences with the reaction between this compound and a strong base. mdpi.com This base abstracts a proton from the amide nitrogen atom of the lactam, resulting in the formation of a lactamate anion. rsc.org This anion is a potent nucleophile and serves as the primary initiator of the polymerization chain. mdpi.com Commonly employed initiators for this purpose include alkali metals and their hydrides. rsc.org The fundamental initiation reaction can be depicted as:
(CH₂)₇C(O)NH + Base → (CH₂)₇C(O)N⁻ + Conjugate Acid
The generated lactamate anion is poised to engage in the subsequent propagation steps of the polymerization.
The propagation of the polymer chain occurs through the nucleophilic attack of the lactamate anion on the carbonyl carbon of a monomer molecule. libretexts.orgmdpi.com This reaction leads to the opening of the lactam ring and the formation of an N-acylated lactam, which constitutes the growing end of the polymer chain. The newly formed amino anion at the terminus of the chain then deprotonates another monomer molecule, thereby regenerating the lactamate anion. This regenerated anion can then attack another monomer, perpetuating the chain growth. This sequence of reactions continues, leading to the elongation of the polyamide chain.
To enhance the rate of polymerization, co-initiators or activators are frequently incorporated into the reaction system. mdpi.comresearchgate.net These substances are typically N-acyllactams or other compounds featuring an imide group. rsc.orggoogle.com The activator functions as an initial growth center, reacting with the lactamate anion to form a linear acylamino acid anion. This species then undergoes rapid reaction with monomer molecules, resulting in a significantly accelerated polymerization rate compared to the unactivated process. The nucleophilic attack of the lactam anion on the carbonyl group of the activator is a much faster process than its attack on the parent lactam. mdpi.com The use of activators enables the polymerization to proceed efficiently at lower temperatures and within shorter reaction times.
The ring-opening polymerization of this compound is a reversible process governed by thermodynamic equilibrium. wiley-vch.debham.ac.uk The feasibility of the polymerization is determined by the change in Gibbs free energy (ΔG), which is influenced by the ring strain of the monomer. For this compound, the inherent ring strain favors the formation of the polymer at temperatures below the ceiling temperature (Tc). researchgate.net Above this temperature, the rate of depolymerization becomes significant, shifting the equilibrium back towards the monomer. researchgate.net
Table 1: Key Parameters in the Anionic ROP of Lactams
| Parameter | Description | Impact on Polymerization |
| Initiator Concentration | The amount of strong base used to generate lactamate anions. | Directly influences the number of active polymer chains and the overall rate of polymerization. |
| Activator Concentration | The amount of co-initiator, such as an N-acyllactam, added. | Significantly increases the rate of polymerization by providing a more reactive growth center. |
| Temperature | The thermal condition under which the polymerization is conducted. | Affects both the rate of polymerization and the monomer-polymer equilibrium. Higher temperatures increase the rate but can also favor depolymerization. |
| Monomer Purity | The absence of impurities, particularly water, in the this compound. | Impurities can react with the initiator and growing chains, leading to termination and reduced polymer molecular weight. |
Cationic Ring-Opening Polymerization Mechanisms.nih.govkpi.ua
Although less prevalent than its anionic counterpart for lactam polymerization, cationic ring-opening polymerization (CROP) of this compound is a viable synthetic route. mdpi.com This mechanism is initiated by cationic species, such as protic acids or Lewis acids. kpi.ua The initiation step involves the protonation or coordination of the carbonyl oxygen of the lactam monomer. This activation of the monomer renders it susceptible to nucleophilic attack by another monomer molecule.
Propagation then proceeds via the attack of a monomer on the activated, growing chain end. However, the CROP of lactams is often plagued by side reactions, including transamidation and the formation of cyclic oligomers. These side reactions can complicate the control of the polymerization process and make it challenging to obtain high molecular weight polymers.
Hydrolytic Polymerization
The hydrolytic polymerization of lactams, such as this compound, is a fundamental process for producing polyamides. While detailed kinetic studies specifically for this compound are not as extensively documented as for its lower homolog, ε-caprolactam (a C6 lactam), the underlying mechanism is analogous. The process is essentially a ring-opening polymerization that proceeds in two main stages: hydrolysis and polycondensation.
Once a sufficient concentration of the linear amino acid is established, the second stage, polycondensation, begins. The amino group of one monomer molecule reacts with the carboxylic acid group of another, eliminating a molecule of water and forming a dimer. This process continues, with linear chains of increasing length reacting with each other (step-growth polymerization) to build the final polyamide polymer. The competing role of water is crucial; it is necessary to initiate the polymerization by hydrolysis, but its removal is required to drive the polycondensation equilibrium toward high molecular weight polymer chains.
Complexation Chemistry and Coordination Mechanisms
This compound demonstrates notable reactivity as a ligand in coordination chemistry, forming stable complexes with a variety of metal ions.
Research has shown that this compound readily forms complexes with lanthanide ions. nih.govresearchgate.net For instance, it has been observed to form complexes with hydrated lanthanide trifluoroacetates in an ethanol (B145695) medium. nih.gov More detailed structural and spectroscopic studies have been conducted on its complexes with neodymium(III) and europium(III) picrates, as well as with lanthanide nitrates. researchgate.netresearchgate.net These studies provide significant insight into the coordination behavior of this medium-ring lactam.
In its complexes with lanthanide ions, this compound functions as a monodentate ligand. X-ray single-crystal diffraction analysis of a europium(III) picrate (B76445) complex containing this compound revealed that the lactam coordinates to the central europium ion exclusively through the oxygen atom of its carbonyl group. researchgate.net The amide nitrogen does not participate in the coordination, which is typical for simple amides and lactams where the lone pair on the nitrogen is delocalized into the carbonyl group.
The formation of lanthanide complexes with this compound is confirmed by various spectroscopic methods, including IR absorption spectroscopy. researchgate.net The most striking evidence comes from the luminescence spectra of its europium(III) complexes. The emission spectrum of the Eu³⁺ complex is characterized by a series of sharp, narrow bands resulting from f-f electronic transitions. researchgate.net
A hallmark of these spectra is the intense red emission, which is primarily attributed to the ⁵D₀ → ⁷F₂ transition, typically observed around 611-614 nm. researchgate.netresearchgate.net The presence and intensity of this and other transitions, such as those to the ⁷F₀, ⁷F₁, ⁷F₃, and ⁷F₄ levels, confirm that the this compound ligand is part of the inner coordination sphere of the Eu³⁺ ion and facilitates the sensitization of the metal ion's luminescence. researchgate.netnih.gov
While the formation of complexes between this compound and lanthanide ions is well-established, detailed thermodynamic studies quantifying the stability constants (log K), enthalpy (ΔH), and entropy (ΔS) of formation for these specific complexes are not extensively available in the reviewed literature. Such studies are crucial for a complete understanding of the driving forces behind complex formation, including the balance between enthalpic gains from bond formation and entropic factors related to solvation and conformational changes. rsc.org
Beyond lanthanides, this compound also reacts with other metal salts. It has been shown to react with mercury(II) acetate (B1210297) and erbium(III) nitrate (B79036) in a methanol (B129727) solution to yield corresponding heterocyclic complexes. nih.gov This indicates a broader utility as a ligand for a range of d-block and f-block metals.
Data Tables
Table 1: Summary of Research Findings for this compound
| Area of Study | Key Finding | Method/System |
| Hydrolytic Polymerization | Proceeds via ring-opening to form 8-aminooctanoic acid, followed by polycondensation. | Mechanistic Analogy with ε-caprolactam |
| Lanthanide Complexation | Forms complexes with various lanthanide salts (trifluoroacetates, picrates, nitrates). nih.govresearchgate.netresearchgate.net | Synthesis & Spectroscopy |
| Coordination Mode | Acts as a monodentate ligand, coordinating through the carbonyl oxygen. researchgate.net | X-ray Crystallography (Eu³⁺ complex) |
| Spectroscopic Signature | Characterized by sharp f-f transitions in Eu³⁺ emission spectra, with a strong ⁵D₀ → ⁷F₂ peak. researchgate.netresearchgate.net | Luminescence Spectroscopy |
| Reactivity with Other Metals | Forms complexes with mercury(II) acetate and erbium(III) nitrate. nih.gov | Synthesis in Methanol |
Functional Group Transformations
Hydrolysis to ω-Aminoalkanoic Acids
The hydrolysis of this compound results in the cleavage of the endocyclic amide bond, yielding 9-aminononanoic acid. This ring-opening reaction can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis:
The generally accepted mechanism for acid-catalyzed amide hydrolysis (A-2 mechanism) involves a bimolecular rate-determining step where the protonated substrate is attacked by a water molecule.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, such as hydroxide (B78521) ions, the hydrolysis of this compound occurs through a nucleophilic acyl substitution mechanism. The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amide anion as the leaving group. A subsequent acid-base reaction between the newly formed carboxylic acid and the strong base (or the amide anion) results in the formation of a carboxylate salt and ammonia (B1221849) or an amine. This final acid-base step is essentially irreversible and drives the reaction to completion. The rate of base-catalyzed hydrolysis is first-order with respect to both the lactam and the hydroxide ion concentration. researchgate.net
The hydrolysis of lactams, including this compound, is a critical reaction, particularly in the context of producing monomers for polyamide synthesis. For instance, 9-aminononanoic acid, the product of this hydrolysis, is a precursor for Nylon-9.
| Hydrolysis Condition | Catalyst | Key Mechanistic Feature | Product |
| Acidic | H⁺ | Protonation of carbonyl oxygen | 9-Aminononanoic acid |
| Basic | OH⁻ | Nucleophilic attack by hydroxide ion | 9-Aminononanoate salt |
Derivatization of the Amide Nitrogen and Carbonyl Group
The amide group in this compound offers two primary sites for derivatization: the nitrogen atom and the carbonyl carbon. These transformations allow for the synthesis of a wide range of functionalized cyclic and acyclic compounds.
Reactions at the Amide Nitrogen:
N-Acylation: The nitrogen atom of this compound can be acylated using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base. researchgate.netrsc.org This reaction leads to the formation of N-acyl lactams. The process generally involves the deprotonation of the amide nitrogen to form a more nucleophilic lactamate anion, which then attacks the electrophile. N-acylation is a significant reaction in organic synthesis, including in the preparation of intermediates for various biologically active molecules. nih.gov
N-Alkylation: While direct N-alkylation of lactams can be challenging and may lead to O-alkylation as a competing reaction, specific conditions can favor the formation of N-alkylated products. The choice of base, solvent, and alkylating agent plays a crucial role in determining the regioselectivity of the reaction. nih.gov
Reactions at the Carbonyl Group:
Reduction: The carbonyl group of this compound can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding cyclic amine, azacyclononane. A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. masterorganicchemistry.comnih.gov The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.
Reaction with Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the carbonyl group of this compound. libretexts.orgsaskoer.ca The initial addition forms a tetrahedral intermediate which, upon acidic workup, can lead to ring-opened products or other complex structures depending on the reaction conditions and the nature of the organometallic reagent. The reaction of esters with excess Grignard reagent, which is analogous to the reaction with lactams, typically results in the formation of tertiary alcohols after cleavage of the C-O bond.
The derivatization of this compound provides access to a diverse array of molecules with potential applications in various fields of chemistry.
| Reaction Type | Reagent(s) | Functional Group Targeted | Primary Product Type |
| N-Acylation | Acid chloride/anhydride, base | Amide Nitrogen | N-Acyl lactam |
| Reduction | LiAlH₄ | Carbonyl Group | Cyclic amine (Azacyclononane) |
| Reaction with Organometallics | Grignard reagent (RMgX) | Carbonyl Group | Ring-opened or rearranged products |
Derivatives and Analogues of 2 Azacyclononanone
Synthesis of Substituted 2-Azacyclononanone Derivatives
The synthesis of substituted this compound derivatives often involves modifying existing synthetic routes to the parent compound or incorporating substituents into the starting materials. General methods for synthesizing lactams, including medium-sized rings like this compound, include ring-closing metathesis and intramolecular amidation reactions ontosight.ai. The Beckmann rearrangement of cyclooctanone (B32682) oxime is a classical method for preparing this compound itself cdnsciencepub.comnih.gov.
Introducing substituents can be achieved by using appropriately substituted cyclic ketones or acyclic precursors in these cyclization or rearrangement reactions. For instance, a method for preparing ω-aminoalkanoic acid derivatives from cycloalkanones involves treating the cycloalkanone with formic acid and hydroxylamine-O-sulfonic acid to form the lactam google.comgoogle.com. Subsequent reactions on the lactam, such as hydrolysis to the amino acid salt and acylation, can introduce various substituents google.comgoogle.com.
Another strategy involves ring expansion reactions. Electrochemical ring expansion protocols starting from benzocyclic ketones and amides have been developed to synthesize eight- to eleven-membered lactams with various electronic substituents on the benzocyclic ketone and aniline (B41778) moieties mdpi.comchinesechemsoc.org. This method involves amidyl radical migration-induced C-C bond cleavage mdpi.comchinesechemsoc.org.
Functionalization Strategies and Their Impact on Reactivity
Functionalization of this compound and its derivatives can significantly impact their reactivity. The amide group is a key site for modification. One approach involves converting lactams to their corresponding azacycles via N,O-acetal trimethylsilyl (B98337) (TMS) ethers mdpi.com. This strategy allows for the introduction of α-vinyl or α-acetylenyl functionalities through reactions with organocopper and organostannane reagents mdpi.com. This method has been applied to 7- to 9-membered lactams, demonstrating its relevance to this compound mdpi.com.
Nucleophilic addition to the amide carbonyl is generally limited due to its poor electrophilicity mdpi.com. However, α-amidoalkylation of reactive iminium ions derived from amides provides an effective route to functionalized azacycles mdpi.com. While extensively studied for 5- and 6-membered lactams, developing efficient methods for converting medium-sized lactams to functionalized azacycles remains an area of interest mdpi.com.
Ring expansion strategies offer another avenue for functionalization and accessing diverse structures. Tandem oxidative dearomatization-ring expansion reactions can generate benzannulated medium-ring lactams with a versatile ketone moiety amenable to downstream modifications nih.govnih.gov.
Medium-Sized Lactams with Diverse Ring Sizes (8- to 11-membered rings)
Medium-sized lactams, generally defined as those with 8- to 11-membered rings, are prevalent structures in various natural products and have attracted attention as scaffolds for drug discovery mdpi.comchinesechemsoc.orgnih.govresearchgate.netrsc.orgscispace.com. The synthesis of these rings can be challenging due to unfavorable enthalpic and entropic barriers during cyclization chinesechemsoc.org.
Various synthetic strategies have been developed to access 8- to 11-membered lactams, including ring-closing metathesis rsc.org, intramolecular amidation ontosight.ai, Beckmann rearrangement nih.gov, and ring expansion approaches mdpi.comchinesechemsoc.orgnih.govresearchgate.netscispace.comwhiterose.ac.ukresearchgate.netnih.gov. Ring expansion strategies are particularly useful as they can avoid the difficulties associated with direct end-to-end cyclization chinesechemsoc.orgnih.gov. Examples include oxidative dearomatization-ring expansion nih.govresearchgate.netscispace.com, amidyl radical migration-induced C-C bond cleavage mdpi.comchinesechemsoc.org, and catalytic ring expansion using N-sulfonyliminiums and siloxy alkynes whiterose.ac.uk.
Studies have explored the synthesis and properties of different medium-sized lactam ring sizes. For instance, 8-membered lactams have been synthesized via ring expansion of 1,4-diketones with primary amines researchgate.net. Unsaturated 8-, 9-, and 10-membered lactams have been prepared by Claisen rearrangement researchgate.net. Electrochemical methods have proven effective for accessing 8- to 11-membered lactams chinesechemsoc.org.
The conformational analysis of medium-sized rings is important as their flexibility can influence their interactions. While studies on the conformation of 11- and 14-membered monolactams exist researchgate.net, detailed conformational analysis specific to various substituted 8- to 11-membered lactams is an active area of research, often employing techniques like NMR and DFT studies acs.org.
Benzannulated Medium-Ring Lactams
Benzannulated medium-ring lactams feature a benzene (B151609) ring fused to the lactam ring. These structures are found in natural products and are of interest in medicinal chemistry nih.govscispace.com. Their synthesis presents specific challenges and opportunities.
A tandem oxidative dearomatization-ring-expanding rearomatization (ODRE) reaction has been reported for the synthesis of benzannulated medium-ring lactams directly from bicyclic phenols nih.govnih.govscispace.com. This reaction is driven by the rearomatization of a phenol (B47542) ring adjacent to the scissile bond nih.govscispace.com. The method allows for the synthesis of diverse benzannulated medium rings and can incorporate functionalities amenable to further modification nih.govnih.gov.
Benzannulated eight-membered lactams (benzazocinones) have been synthesized via the Schmidt reaction of benzosuberones with sodium azide (B81097) acs.org. These compounds can be further functionalized, for example, by methylation acs.org.
Macrocyclic Lactam Structures (13- to 15-membered)
Macrocyclic lactams, typically defined as having 13 or more atoms in the ring, including 13- to 15-membered rings, represent another class of analogues to this compound. These larger ring systems also pose synthetic challenges, often requiring high dilution conditions for traditional cyclization methods to minimize intermolecular reactions chinesechemsoc.orgnih.gov.
Ring expansion strategies have been successfully applied to the synthesis of macrocyclic lactams mdpi.comnih.govcapes.gov.br. A modular strategy involving cyclization/ring expansion (CRE) cascade reactions has been developed to prepare functionalized macrocycles, including lactams, without resorting to high dilution nih.gov. This approach utilizes kinetically favorable 5- to 7-membered ring cyclization steps followed by in situ ring expansion nih.gov.
Synthesis of 7- to 15-membered ring lactams has been reviewed, highlighting various modern strategies including ring closure reactions and ring enlargements capes.gov.br. Ring expansion of lactams has also been used to synthesize macrocyclic thiolactones, including those derived from 13-membered lactam starting materials researchgate.netwhiterose.ac.ukrsc.org. Iterative conjugate addition/ring expansion (CARE) reactions can also lead to larger macrocyclic structures, such as 14-membered bis-lactams nih.govwhiterose.ac.uk.
Conformational studies of macrocyclic lactams, such as 14-membered diketal dilactam macrocycles, have been conducted to understand their structural properties researchgate.net.
Compound Table
| Compound Name | PubChem CID |
| This compound | 132593 |
| Cyclooctanone oxime | 83753 |
| Cyclooctanone | 8375 |
| Sodium azide | 25088 |
| Formic acid | 302 |
| Hydroxylamine-O-sulfonic acid | 24878 |
| Piperidine | 8082 |
Data Table: Examples of Medium-Sized Lactam Synthesis via Ring Expansion
| Starting Material Type | Ring Expansion Method | Product Ring Size | Yield (%) | Reference |
| Bicyclic phenols | Oxidative Dearomatization-Ring Expansion (ODRE) | 8- to 11-membered | Not specified | nih.govscispace.com |
| Benzocyclic ketones + amides | Electrochemical Ring Expansion (Amidyl radical migration) | 8- to 11-membered | High | chinesechemsoc.org |
| 1,4-Diketones + primary amines | Bismuth-catalyzed Ring Expansion | 8-membered | Varied | researchgate.net |
| Vinyl-substituted precursors | Claisen rearrangement | 8-, 9-, 10-membered | Good | researchgate.net |
| N-sulfonyliminiums + siloxy alkynes | Catalytic Ring Expansion | Medium-sized | Efficient | whiterose.ac.uk |
Computational Chemistry and Theoretical Studies on 2 Azacyclononanone
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and properties of molecules. For 2-azacyclononanone, DFT calculations have been employed to analyze its geometry, electronic distribution, and conformational landscape.
Geometry Optimization and Electronic Structure Analysis
DFT calculations are crucial for determining the lowest energy molecular geometries of this compound. Geometry optimization involves finding the arrangement of atoms that minimizes the total energy of the molecule. Studies have utilized DFT to optimize the structure of this compound, providing precise data on bond lengths, bond angles, and dihedral angles mdpi.com. These optimized geometries serve as the basis for further analysis, including the investigation of electronic structure.
Electronic structure analysis using DFT provides information about the distribution of electrons within the molecule. This includes calculating properties such as molecular orbitals, charge distribution, and electrostatic potential. Such analyses can help understand the reactivity and interactions of this compound. For instance, DFT has been used to assess the electronic structure of complexes involving this compound, revealing insights into metal-ligand interactions researchgate.netchemrxiv.orgchemrxiv.org.
Conformational Analysis and Energy Minima
Conformational analysis explores the different spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds. For cyclic molecules like this compound, ring flexibility leads to multiple possible conformers, each with a specific energy. Computational methods, including molecular mechanics (like MM2) and DFT, are used to identify these conformers and determine their relative energies unict.it.
Studies have employed computational procedures to explore the conformational energy surface of medium-sized lactams, including the nine-membered this compound unict.it. These analyses aim to locate energy minima corresponding to stable conformers. For this compound, computational studies have identified multiple conformations within a certain energy range of the minimum-energy conformer unict.it. The relative energies and populations of these conformers can be evaluated, providing a quantitative measure of geometric detail unict.it.
Experimental techniques like X-ray crystallography can provide solid-state conformations, which can be compared with computationally derived structures to validate the theoretical methods unict.it. For example, the crystal structure of this compound hydrochloride has been reported to be in the cis amide configuration, while the unprotonated lactam in the crystal is the trans isomer unict.it. Computational models have shown good agreement with these experimental geometries unict.it.
Molecular Dynamics Simulations and Vibrational Dynamics
Molecular dynamics (MD) simulations are computational techniques that simulate the motion of atoms and molecules over time. By applying classical mechanics to a system of particles, MD simulations can provide insights into the dynamic behavior of molecules, including conformational transitions and vibrational dynamics.
While direct MD simulations specifically on isolated this compound are not explicitly detailed in the search results, related studies on amides and cyclic compounds provide context for how MD could be applied. MD simulations are used to examine changes in vibrational motion, such as those of hydroxyl or methylene (B1212753) groups in polymers containing lactam-like structures mdpi.com. These simulations can help understand how temperature and molecular environment affect molecular vibrations mdpi.com.
Vibrational dynamics, which describe the ways atoms in a molecule vibrate, can be studied computationally through frequency analysis following geometry optimization in methods like DFT. Experimental techniques like infrared (IR) and Raman spectroscopy probe these vibrations. Computational studies on related cyclic amides have involved calculating vibrational frequencies and comparing them with experimental spectra to understand molecular structure and interactions like hydrogen bonding researchgate.net. For this compound, Raman spectroscopy has been used to investigate hydrogen bonding in the solid state, and computational analysis of vibrational modes could further elucidate these interactions researchgate.net.
Thermodynamic Calculations of Polymerization Enthalpy and Entropy
The polymerization of lactams, including potentially this compound, involves thermodynamic considerations, specifically changes in enthalpy () and entropy (). These parameters determine the spontaneity and equilibrium of the polymerization process, which can be ring-opening polymerization for cyclic monomers. The Gibbs free energy change () dictates whether polymerization is thermodynamically favorable at a given temperature ().
For chain polymerizations, the entropy change () is generally negative because multiple monomer molecules combine to form a single polymer chain, decreasing the number of degrees of freedom libretexts.org. This makes polymerization entropically disfavored libretexts.org. Therefore, for polymerization to occur, the enthalpy change () must be sufficiently negative (exothermic) to overcome the unfavorable entropy change, especially at lower temperatures libretexts.org.
While specific thermodynamic calculations for the polymerization of this compound are not detailed in the provided results, studies on related lactams like ε-caprolactam have involved calculating thermodynamic properties in the ideal gas state based on experimental and DFT calculation results researchgate.net. These calculations can include enthalpy, entropy, and heat capacity at different temperatures researchgate.net. The enthalpy of polymerization for cyclic esters, for example, is known to be strongly dependent on ring size due to ring strain libretexts.org. Similar principles would apply to the ring-opening polymerization of lactams.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, including the analysis of reaction pathways and the modeling of transition states. A reaction pathway is the sequence of elementary steps involved in a chemical transformation, while a transition state is a high-energy, short-lived molecular configuration along the reaction pathway that connects reactants to products.
For reactions involving this compound, computational methods can be used to identify potential reaction pathways, calculate the energy barriers (activation energies) for each step, and characterize the transition states. This provides insights into the kinetics and selectivity of reactions. For instance, in the context of the Beckmann rearrangement, which can produce lactams from oximes, computational studies have explored transition states and reaction mechanisms benchchem.com. The conformational flexibility of the ring can stabilize transition states, as indicated by DFT calculations in the context of the Beckmann rearrangement of cyclooctanone (B32682) oxime to this compound benchchem.com.
Transition state modeling typically involves locating the saddle point on the potential energy surface that corresponds to the transition state structure. This is often done using sophisticated optimization algorithms. Once a transition state is located, its vibrational frequencies can be calculated to confirm that it is a true transition state (having one imaginary frequency) and to determine the reaction coordinate.
Computational studies can also help understand why certain reaction pathways are favored over others by comparing the activation energies of competing reactions scribd.com. Factors influencing reaction pathways, such as steric and electronic effects, can be analyzed through computational modeling. For example, studies on the synthesis of cyclophanes involving an octamethylene chain (related in size to this compound) have used molecular models and computational analysis to understand the feasibility of intramolecular cyclization pathways and the strain involved in transition states cdnsciencepub.com.
Applications in Advanced Materials Science
Polymeric Materials: Poly(2-azacyclononanone)
Poly(this compound), also referred to as Nylon 8, is a polyamide derived from the ring-opening polymerization of the this compound monomer. Polyamides, in general, are valued for their robust mechanical properties, heat resistance, wear resistance, and chemical resistance, making them widely used as engineering plastics. researchgate.net
Synthesis of Homopolymers via ROP
The synthesis of poly(this compound) homopolymers is typically achieved through the ring-opening polymerization (ROP) of this compound. ROP is a highly efficient and versatile method for synthesizing polyamides from lactam monomers. rsc.orgrsc.org Anionic ring-opening polymerization (AROP) is a widely utilized technique for the polymerization of lactams. rsc.orgrsc.org
Nylon 8 has been synthesized from this compound using anionic polymerization. The process can be initiated by systems such as N-acetylcaprolactam and sodium hydride. kpi.ua This method involves the anionic activation of the lactam monomer, followed by the propagation of the polymer chain through successive additions of activated monomer units to the growing chain end.
Synthesis of Copolymers and Block Copolymers
While specific detailed studies on the copolymerization of this compound were not extensively highlighted in the search results, the principle of copolymerization of different lactams via anionic ROP is well-established. For instance, anionic copolymerization has been successfully applied to synthesize copolymers from lactams such as caprolactam (leading to Nylon 6) and laurolactam (B145868) (leading to Nylon 12), or octanelactam (leading to Nylon 8) and laurolactam (leading to Nylon 12), yielding copolymers like nylon 612 or nylon 8/12 copolymers. chemchart.com This suggests that this compound could potentially be copolymerized with other lactams or suitable monomers via ROP to synthesize novel polyamide copolymers and block copolymers with tailored properties. Copolymerization allows for the modification of the resulting polymer's properties by combining the characteristics of different monomer units within the same polymer chain.
Nanocomposites and Composites via In Situ Polymerization
The preparation of polymer nanocomposites can be achieved through various methods, including the dispersion of pre-made nanoparticles into a polymer matrix (ex situ) or the generation of nanoparticles directly within the polymerization medium (in situ). mdpi.com The in situ method offers advantages such as preventing particle agglomeration and maintaining good spatial distribution of nanoparticles within the polymer matrix. mdpi.com
While specific examples of poly(this compound) nanocomposites synthesized via in situ polymerization were not detailed, the general approach of in situ polymerization for creating polyamide-based nanocomposites has been demonstrated. For instance, silver/polyamide 6 nanocomposites have been prepared by synthesizing silver nanoparticles in molten ε-caprolactam, followed by the polymerization of the remaining caprolactam. researchgate.net This indicates that a similar in situ approach could potentially be applied to incorporate nanoparticles into a poly(this compound) matrix during its ring-opening polymerization, leading to poly(this compound) nanocomposites with potentially enhanced properties.
Structure-Property Relationships in Polyamides Derived from Lactams
The properties of polyamides derived from lactams, including poly(this compound), are intimately linked to their chemical structure and morphology. Factors such as the length of the methylene (B1212753) chain in the lactam monomer, the density of amide groups, and the polymer chain conformation influence properties like melting point, crystallinity, and mechanical strength. researchgate.netrsc.org
Polyamides with longer methylene chains between amide linkages, such as Nylon 11 and Nylon 12, tend to have lower amide group density. rsc.org This lower density results in decreased hydrogen bonding between polymer chains, leading to lower crystallinity, reduced melting points, and lower mechanical properties compared to polyamides with higher amide density like Nylon 6 or Nylon 66. rsc.org Conversely, lower amide density also leads to lower moisture absorption and higher chemical resistance. rsc.org Poly(this compound) (Nylon 8) falls within this series, and its properties would be expected to be influenced by its eight-carbon methylene sequence.
Supramolecular Chemistry and Host-Guest Systems
This compound has demonstrated the ability to participate in supramolecular interactions, particularly in the formation of complexes. Supramolecular chemistry focuses on systems assembled from discrete molecular subunits through non-covalent forces such as hydrogen bonding, electrostatic interactions, and van der Waals forces. researchgate.net Host-guest chemistry, a key aspect of supramolecular chemistry, involves the formation of inclusion complexes between a host molecule and a guest molecule. researchgate.netthno.orgrsc.org
Studies have shown that this compound can form complexes with hydrated lanthanide trifluoroacetates in ethanol (B145695). chemicalbook.comresearchgate.netresearchgate.net For example, lanthanide trifluoroacetate (B77799) complexes (where Lanthanide = La, Pr, Nd, Sm, Tb, Gd, Tb, Er) with this compound (AZA) have been synthesized and characterized. researchgate.netresearchgate.net Complexometric analysis suggested a general formula of Ln(TFA)3·3AZA for these complexes. researchgate.netresearchgate.net The formation of such complexes highlights the potential of this compound to act as a ligand or a component in supramolecular assemblies involving metal ions or other suitable host/guest molecules. The crystal structure of this compound has also been determined, providing insights into its solid-state organization and potential intermolecular interactions. researchgate.net
Applications in Medicinal Chemistry and Chemical Biology
2-Azacyclononanone as a Synthetic Intermediate for Biologically Active Molecules
This compound has been explored for its utility as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals ontosight.aiguidechem.com. Its reactivity and cyclic amide structure make it a valuable building block for constructing more complex molecular architectures.
Pharmaceuticals
The compound serves as an intermediate in the synthesis of various organic compounds, including those with potential pharmaceutical applications guidechem.com. While specific pharmaceuticals directly synthesized from this compound are not extensively detailed in the provided information, its role as a versatile intermediate suggests its potential in drug synthesis pathways. The Beckmann rearrangement of cyclooctanone (B32682) oxime, a method for producing lactams like this compound, is noted as a valuable intermediate for polyamide synthesis, which can have pharmaceutical relevance benchchem.com.
Agrochemicals
Similar to its use in pharmaceuticals, this compound is employed in the synthesis of agrochemicals guidechem.combenchchem.com. Its reactive nature allows for its incorporation into molecules designed for agricultural applications.
Incorporation into Drug Discovery Scaffolds
Medium-sized rings, including nine-membered lactams like this compound, are considered to have potential in drug discovery due to their unique structural properties, although they have been historically under-explored in medicinal chemistry whiterose.ac.ukresearchgate.net. The incorporation of such scaffolds can influence the properties of potential drug molecules.
Conformational Restriction and Pharmacological Properties
The nine-membered ring structure of this compound imposes conformational restrictions on molecules into which it is incorporated acs.orgnih.govacs.org. This restriction can be crucial in drug design, as the three-dimensional shape of a molecule influences its interaction with biological targets and thus its pharmacological properties acs.org. The conformational analysis of nine-membered rings highlights the complexity of their preferred shapes, such as the twist-boat-chair conformation acs.org. Understanding and controlling the conformation of medium-sized rings is important for designing molecules with specific biological activities princeton.edu.
Bioisosteric Replacements in Medicinal Compounds
While not explicitly stated as a direct bioisostere in the provided text, the concept of using cyclic structures as replacements for functional groups or other rings to alter properties while maintaining biological activity is a key aspect of medicinal chemistry digitellinc.com. Medium-sized rings, with their distinct conformational profiles, could potentially serve as bioisosteric replacements in certain medicinal compounds, offering different spatial arrangements and interactions compared to smaller or larger rings.
Peptide Chemistry and Amino Acid Derivatives
This compound and related lactams can be relevant in peptide chemistry, particularly in the synthesis of modified peptides or as linkers. ω-aminoalkanoic acids, which can be prepared from lactams, are suitable as spacer molecules in solid phase peptide synthesis (SPPS) google.comgoogle.com. These spacers help to distance the growing peptide chain from the solid support, improving accessibility for chemical reactions google.comgoogle.com. The synthesis of N-Boc protected ω-aminoalkanoic acids from lactams has been reported, demonstrating a link between lactam chemistry and the preparation of protected amino acid derivatives used in peptide synthesis google.comgoogle.com.
ω-Aminoalkanoic Acid Derivatives as Spacer Molecules in Peptide Synthesis
ω-Aminoalkanoic acids, which can be derived from the ring-opening of lactams such as this compound, serve as valuable spacer molecules in solid phase peptide synthesis (SPPS) google.comgoogle.com. These molecules are incorporated to distance the growing peptide chains from the solid resin support. This spatial separation is crucial as it enhances the accessibility of the supported biopolymers for subsequent chemical reactions, improving the efficiency and success of the synthesis google.comgoogle.com. The use of such spacers is particularly important in the preparation of combinatorial libraries, where interactions between large enzymes or antibodies and pendant peptides are assessed for in-vitro activities. Minimizing restrictions imposed by the resin support allows for more effective interactions google.com.
A method for preparing ω-aminoalkanoic acids, including N-Boc protected and Boc-amino acid coupled derivatives, from cycloalkanones via lactams like this compound has been developed google.comgoogle.com. This process typically involves treating a cycloalkanone (such as cyclooctanone for this compound) with hydroxylamine-O-sulfonic acid and formic acid to form the lactam. The lactam is then hydrolyzed with an aqueous base, such as sodium hydroxide (B78521), to yield the corresponding ω-aminoalkanoic acid salt google.comgoogle.com. For instance, the hydrolysis of this compound with aqueous sodium hydroxide yields the sodium salt of 8-aminooctanoic acid google.comgoogle.com. These derived ω-aminoalkanoic acids, prepared with high purity, are suitable for use in both solution and solid phase peptide synthesis utilizing Boc chemistry google.com.
The incorporation of ω-aminoalkanoic acids of variable chain length, obtained from different cycloalkanones, allows for flexibility in designing peptide structures with desired spacing google.com. For example, substituted 6-aminocaproic acid derivatives have been used to induce conformational rigidity and create cyclic peptidomimetic compounds with β-turn structures google.com. Furthermore, ω-aminoalkanoic acids are employed in the covalent modification of antigenic peptides with lipophilic moieties to enhance immunogenicity google.com.
Potential Biological Activities of this compound Related Compounds
Compounds structurally related to this compound have been investigated for potential biological activities. Research indicates that lactams, including this compound, can exhibit plant growth inhibitory activity clockss.org. A study evaluating the structure-activity relationships of naturally occurring plant growth-inhibiting substances found that lactams ranging from six- to nine- and thirteen-membered rings showed significant inhibitory effects on the growth of cress radicles clockss.org. Notably, this compound was identified as one of the potent compounds in this series, demonstrating significant growth inhibitory activity clockss.org. The ring size of the lactam was found to influence the degree of inhibitory activity clockss.org. In contrast, the corresponding open-chain amino carboxylic acids and smaller ring lactams like 2-pyrrolidinone (B116388) showed no such activity, suggesting the cyclic lactam structure is crucial for this effect clockss.org.
Beyond plant growth inhibition, this compound has also been observed to influence enzyme activity in microbial processes. In the production of R-(-)-Ketoprofen from an amide compound using Comamonas acidovorans KPO-2771-4, this compound was found to enhance the R-(-)-Ketoprofen-producing activity of the bacterium asm.org. This suggests a potential role for this compound in modulating enzymatic reactions in biological systems asm.org.
Furthermore, the general class of lactams and related cyclic amines, to which this compound belongs, have been broadly studied for potential pharmacological activities, including antimicrobial and anti-inflammatory properties solubilityofthings.com. While these activities may pertain to a wide range of related structures, the investigation of this compound and its derivatives in these areas represents a potential avenue for future drug development solubilityofthings.com.
Analytical Methodologies for 2 Azacyclononanone
Liquid Chromatography (LC) Techniques
Liquid chromatography techniques are widely employed for the analysis of 2-azacyclononanone, offering versatility in separating and detecting this compound in various matrices.
HPLC-UV Detection
High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection is a method utilized for the determination of this compound. This technique leverages the ability of this compound to absorb UV light, allowing for its detection and quantification in a sample based on its retention time and UV spectrum. researchgate.net this compound has been specifically used as an internal standard in HPLC-UV methods for quantifying other compounds, such as caprolactam, in food simulants. chemicalbook.comguidechem.comlookchem.comfishersci.cachemdict.comunesp.br
Reverse Phase (RP) HPLC
Reverse Phase (RP) HPLC is a common mode of separation used for analyzing this compound. This method typically involves a mobile phase containing a mixture of acetonitrile (B52724) and water, often with the addition of an acidic modifier like phosphoric acid. sielc.comsielc.com For applications coupled with Mass Spectrometry (MS), phosphoric acid is typically replaced with formic acid to ensure compatibility. sielc.comsielc.com RP-HPLC methods for this compound are described as having simple conditions and are scalable, making them suitable for both analytical purposes and the isolation of impurities in preparative separations. sielc.comsielc.com
UPLC Applications
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed and resolution compared to traditional HPLC. waters.com The analysis of this compound can be performed using UPLC with smaller particle size columns (e.g., 3 µm) for faster separations. sielc.comsielc.com While the provided search results specifically mention UPLC in the context of analyzing aromatic amines and phenolic compounds waters.comnih.gov, they indicate that smaller particle columns are available for fast UPLC applications of compounds like this compound, suggesting its applicability in this technique. sielc.comsielc.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another chromatographic technique applied to the analysis of this compound. GC, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is used for the quantification and identification of compounds in the gas phase. researchgate.netital.sp.gov.brresearchgate.net this compound has been employed as an internal standard in GC methods, for instance, in the determination of caprolactam migration from polyamide films into food simulants. researchgate.netital.sp.gov.brresearchgate.net Specific GC methods for analyzing impurities in caprolactam have also been developed using stationary phases like Carbowax 20M. researchgate.net Analysis by Gas Chromatography has also been indicated in the context of preparing organic carbonates. google.com
Sample Preparation and Purification Methods
Effective sample preparation and purification are essential steps before the chromatographic analysis of this compound to ensure accurate and reliable results. Methods described for the purification of this compound include dissolving the compound in chloroform (B151607), decolorizing with charcoal, evaporating to dryness, and recrystallizing from a mixture of chloroform and hexane. chemicalbook.comguidechem.com Sublimation at high vacuum is another purification technique mentioned. chemicalbook.comguidechem.com In the context of synthesis, this compound can be isolated as a colorless liquid or an off-white solid after extraction with chloroform and concentration in vacuo. google.com Purification using ion exchange resins has also been reported in synthetic procedures involving this compound precursors. cdnsciencepub.com
Detection of this compound as an Internal Standard in Food Stimulants
This compound is frequently utilized as an internal standard in analytical methods, particularly in the context of food contact materials and simulants. It has been specifically used as an internal standard in liquid chromatography-ultraviolet detection methods for the determination of caprolactam in aqueous food simulants, such as 3% acetic acid (w/v). chemicalbook.comguidechem.comlookchem.comfishersci.cachemdict.comunesp.br In GC-FID methods for analyzing caprolactam migration into food simulants like water, 3% acetic acid, and olive oil, this compound has also served as the internal standard. researchgate.netital.sp.gov.brresearchgate.net The use of an internal standard like this compound helps to improve the accuracy and precision of quantitative analysis by compensating for variations in sample preparation, injection volume, and detector response.
Data from a GC-FID method using this compound as an internal standard for caprolactam analysis in food simulants showed linearity in the concentration range of 1.60 to 640.00 μg/mL with a correlation coefficient of 0.9999. researchgate.netresearchgate.net The method demonstrated good precision with relative standard deviations less than 4.3% and accuracy with recoveries between 100% and 106%. researchgate.netresearchgate.net Another study using HPLC-UV with this compound as an internal standard for caprolactam in 15% ethanol (B145695) showed linearity from 0.64 to 800.32 μg/mL with a correlation coefficient of 0.9997. unesp.br
Here is a table summarizing some of the analytical methods and their applications:
| Analytical Technique | Application | Internal Standard Used? | Matrix/Simulant | Key Findings (if available) | Source(s) |
| HPLC-UV | Determination of caprolactam | Yes | Aqueous food stimulant (3% acetic acid w/v) | Used as internal standard. | chemicalbook.comguidechem.comlookchem.comfishersci.cachemdict.comunesp.br |
| RP-HPLC | Analysis of this compound, Isolation of impurities, Pharmacokinetics | No (Method description) | Various (mobile phase: MeCN, water, acid) | Simple conditions, scalable, suitable for MS (using formic acid). | sielc.comsielc.com |
| UPLC | Analysis of this compound | No (Method description) | Various (smaller particle columns available) | Potential for fast analysis. | sielc.comsielc.com |
| GC-FID | Caprolactam migration from polyamide films | Yes | Water, 3% acetic acid, olive oil food simulants | Linearity (1.60-640.00 μg/mL, r=0.9999), RSD < 4.3%, Recovery 100-106%. | researchgate.netital.sp.gov.brresearchgate.net |
| GC-MS | Identification of caprolactam and oligomers, Impurities in caprolactam | No (Method description) | Foodstuffs, food simulants, packaging, Caprolactam | Used for identification, method for impurities in caprolactam described. | unesp.brresearchgate.netresearchgate.net |
Future Research Directions
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for 2-azacyclononanone often involve multi-step processes. Future research should focus on developing more efficient, economical, and environmentally benign synthetic routes. This includes exploring catalytic approaches, utilizing renewable feedstocks, and minimizing waste generation. For instance, investigations into novel catalysts for the Beckmann rearrangement of cyclooctanone (B32682) oxime, a common precursor, could lead to improved yields and reduced energy consumption scirp.orgscirp.org. The development of low environmental load processes using combinations of Brønsted acids and cobalt salts represents a step in this direction, but further optimization and exploration of alternative catalytic systems are needed scirp.orgscirp.org. Exploring ring-closing metathesis and intramolecular amidation reactions with a focus on sustainability could also yield novel pathways ontosight.ai.
Exploration of New Catalytic Systems for Polymerization
This compound has the potential to participate in polymerization reactions, contributing to the development of new materials solubilityofthings.com. Future research should focus on identifying and developing novel catalytic systems for the ring-opening polymerization of this compound. This could involve exploring various metal complexes, organocatalysts, or enzymatic systems to control polymerization kinetics, molecular weight, and polymer architecture. The goal is to achieve efficient polymerization under mild conditions, leading to polymers with tailored properties. Research into the use of cobalt salts and Lewis acids as co-catalysts for related lactam rearrangements suggests potential avenues for exploring similar systems in polymerization initiation or catalysis scirp.org.
Advanced Characterization of Polymer Microstructure
Should this compound be successfully polymerized, advanced characterization techniques will be crucial to understand the resulting polymer microstructure. Future research should employ techniques such as advanced Nuclear Magnetic Resonance (NMR) spectroscopy, two-dimensional chromatography, and scattering techniques to elucidate chain architecture, tacticity, and the presence of any residual monomer or impurities. Techniques like Raman spectroscopy could be valuable in understanding the hydrogen bonding and structural features within the polymer, similar to studies on other cyclic amides researchgate.netresearchgate.net. Coherent Anti-Stokes Raman Scattering (CARS) microscopy, demonstrated for characterizing microstructures fabricated by two-photon polymerization, could potentially be adapted to study the morphology and cross-linking density of polymers derived from this compound uci.edu.
Design of Novel Functionalized Derivatives for Targeted Applications
The lactam structure of this compound allows for potential functionalization, opening avenues for the design of novel derivatives with targeted applications. Future research could focus on introducing various functional groups onto the ring or the nitrogen atom to impart specific properties. This could lead to derivatives with enhanced reactivity, altered solubility, or the ability to interact with biological targets. Research into functionalized derivatives of cyclic and polycyclic compounds using techniques like electron ionization mass spectrometry could provide insights into potential modification strategies and characterization methods aip.org. The synthesis of complexes with metal salts, such as lanthanides, demonstrates the potential for coordination chemistry and the creation of novel materials with interesting properties cdnsciencepub.compublish.csiro.auresearchgate.netchemicalbook.comufscar.brcdnsciencepub.comresearchgate.netresearchgate.net.
Further Computational Investigations into Reactivity and Conformation
Computational chemistry can play a vital role in understanding the intrinsic properties of this compound and predicting its behavior in various reactions. Future research should involve further computational investigations into its reactivity, conformational landscape, and interactions with catalysts or biological targets. Techniques such as Density Functional Theory (DFT) calculations and molecular dynamics simulations can provide valuable insights into reaction mechanisms, transition states, and the influence of substituents on reactivity. Previous computational studies on related lactams have explored conformational preferences and their correlation with biological activity, suggesting the utility of such approaches for this compound derivatives unict.itacs.org.
Expanding the Scope of Biological Applications and Drug Design
Compounds related to azonan-2-one have shown potential pharmacological activities, including antimicrobial and anti-inflammatory properties solubilityofthings.com. Future research should aim to expand the scope of biological applications for this compound and its derivatives. This could involve screening libraries of functionalized derivatives for various biological activities, exploring their potential as scaffolds for drug design, or investigating their interactions with biological systems. Studies on the structure-activity relationships of lactams have shown that ring size can influence biological activity, highlighting the importance of exploring this compound in this context clockss.org. Research identifying this compound as an enhancer in the production of optically active pharmaceuticals by microorganisms also suggests potential in biocatalysis and drug synthesis asm.org. Investigating the interaction of this compound with biological targets, such as bacterial proteins involved in drug resistance, could also reveal new therapeutic strategies researchgate.net.
Q & A
Q. How can researchers ethically navigate conflicts between proprietary synthesis methods and academic transparency?
- Methodological Answer :
- Redacted Disclosure : Share non-proprietary steps (e.g., general reaction conditions) while omitting trade-secret catalysts.
- Material Transfer Agreements (MTAs) : Collaborate with industry partners to access restricted reagents under confidentiality clauses.
- Ethics Review Boards : Consult institutional committees to balance commercial interests with academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
